3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrroloisoxazole core with a fluorobenzyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method involves the cycloisomerization of α,β-acetylenic oximes in the presence of gold(III) chloride (AuCl3) as a catalyst . Another approach includes the oxidation of propargylamines to oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of metal-free cycloaddition reactions. For instance, the reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine can yield 3,4,5-trisubstituted isoxazoles . This method is advantageous due to its high yield, regioselectivity, and the absence of metal catalysts, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It shows promise in the development of new drugs for treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share a similar core structure but differ in their substituents.
Pyrroloisoxazole Derivatives: These compounds have variations in the pyrroloisoxazole core, leading to different biological activities.
Uniqueness
3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and specificity. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H11FN2O/c13-9-3-1-8(2-4-9)7-11-10-5-6-14-12(10)16-15-11/h1-4,14H,5-7H2 |
InChI Key |
AGMOBLIUQJWKNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.